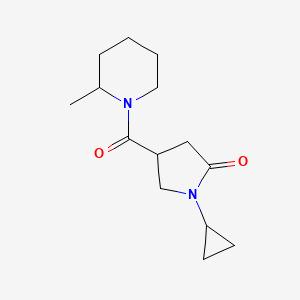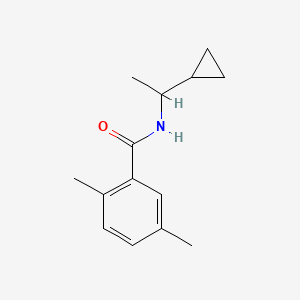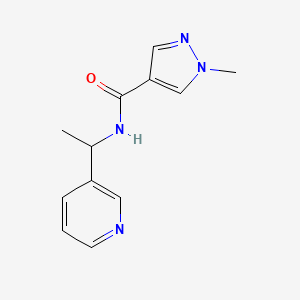![molecular formula C11H15NOS B7515809 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It was first synthesized in the 1960s and has gained popularity in recent years as a recreational drug due to its stimulant and euphoric effects. However,
Mécanisme D'action
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters in the synapse, resulting in increased stimulation of the central nervous system. 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one also has some affinity for the serotonin transporter, although its effects on this system are not as well understood.
Biochemical and Physiological Effects
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as induce hyperactivity and stereotypy in animal models. 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased stimulation of the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent dopamine and norepinephrine reuptake inhibitor, making it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one also has a number of limitations, including its potential for abuse and its toxic effects on the central nervous system.
Orientations Futures
There are a number of future directions for research on 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one. One area of interest is the development of new analogs of 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one that may have improved therapeutic potential. Another area of interest is the study of the long-term effects of 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one use on the central nervous system, including its potential for addiction and neurotoxicity. Finally, there is a need for further research on the mechanism of action of 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one and its effects on other neurotransmitter systems, such as the serotonin system.
Méthodes De Synthèse
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid to produce 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium borohydride to produce 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one. Friedel-Crafts acylation involves the reaction of 4-methylthiophenol with propionyl chloride to produce 1-(4-methylthiophenyl)propan-1-one, which is then reacted with 2-bromo-1-(4-methylthiophenyl)ethan-1-one to produce 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one.
Applications De Recherche Scientifique
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This effect is similar to that of other stimulant drugs, such as cocaine and amphetamines. 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one has also been shown to have anxiogenic and locomotor effects in animal models.
Propriétés
IUPAC Name |
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-3-11(13)12-6-4-10-9(8(12)2)5-7-14-10/h5,7-8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXRDMWLGMJRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1C)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)





![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)

![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)

![(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515821.png)


![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)